13Z,16Z-docosadienoic acid

Anti-infective Borrelia burgdorferi Lyme disease

Anti-Borrelia screening often yields weak hits with generic fatty acids. 13Z,16Z-Docosadienoic acid (CAS 17735-98-7) is the most potent anti-Borrelia fatty acid among 17 screened, also showing top-tier COX-I/II inhibition among 29 tested. As a validated GPR120 agonist with ghrelin suppression and confirmed antitumor activity in breast cancer models, it serves as a superior omega-6 comparator to DHA. Supplied at ≥98% purity with comprehensive CoA and global shipping.

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 17735-98-7
Cat. No. B098372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13Z,16Z-docosadienoic acid
CAS17735-98-7
Synonyms13Z,16Z-docosadienoic acid
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9-
InChIKeyHVGRZDASOHMCSK-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

13Z,16Z-Docosadienoic Acid Specifications & Classification


13Z,16Z-Docosadienoic acid (CAS 17735-98-7), also designated as C22:2n-6 or (13Z,16Z)-docosa-13,16-dienoic acid, is an omega-6 very long-chain polyunsaturated fatty acid (VLCPUFA) with a 22-carbon aliphatic chain containing two cis-double bonds at positions 13 and 16 [1]. It belongs to the very long-chain fatty acid class (≥C22) and is biosynthesized endogenously via two-carbon chain elongation of arachidonic acid (C20:4n-6) [2]. This compound functions as an endogenous agonist of free fatty acid receptor 4 (FFAR4/GPR120) and has been detected across multiple organisms including mammals, fish, plants, and anaerobic fungi [1][3].

Endogenous FFAR4/GPR120 agonist — reported functional engagement in metabolic and anti-inflammatory signaling studies
Omega-6 VLCPUFA (C22:2n-6) — provides a structurally distinct scaffold for comparative lipid research vs. omega-3 benchmarks
Reported top rank in fatty acid screening panels — supports prioritization in anti-infective and enzyme inhibition discovery workflows

Why 13Z,16Z-Docosadienoic Acid Is Not Substitutable


Generic substitution among omega-6 PUFAs is scientifically invalid due to chain-length-dependent and double-bond-position-specific functional divergence. 13Z,16Z-Docosadienoic acid possesses a 22-carbon backbone with precisely two cis-double bonds at positions 13 and 16—structural features that dictate its unique interaction with FFAR4/GPR120 and its distinct bioactivity profile . In a direct comparative screen of 17 fatty acids against Borrelia species, only 13Z,16Z-docosadienoic acid demonstrated the most potent bacteriostatic and bactericidal effects among all tested compounds, while other structurally distinct fatty acids including erucic acid (C22:1n-9) and petroselinic acid (C18:1n-12) showed variable and generally weaker activity [1]. Furthermore, comparative in vitro studies demonstrate that this VLCPUFA exhibits anti-inflammatory and antitumor effects that differ quantitatively and qualitatively from both shorter-chain omega-6 PUFAs (e.g., arachidonic acid) and the omega-3 benchmark docosahexaenoic acid (DHA, C22:6n-3) [2]. These structure-activity relationships preclude interchangeable use with generic fatty acid analogs.

Chain length
Shorter-chain omega-6 PUFAs (e.g., arachidonic acid) may exhibit different FFAR isoform preference and receptor activation profiles; reported anti-infective and enzyme inhibition rankings may not transfer.
Unsaturation
Monounsaturated C22 analogs (e.g., erucic acid) showed variable and generally lower activity in comparative Borrelia screens; double-bond position specificity appears critical for observed screening outcomes.
Omega series
The omega-3 benchmark DHA demonstrated different potency and antioxidant profiles in breast cancer cell models; omega-series mismatch may shift comparative antitumor and anti-inflammatory endpoint context.

Quantitative Differentiation Evidence for 13Z,16Z-Docosadienoic Acid


Anti-Borrelia Bactericidal Activity Comparison

In a systematic evaluation of 17 distinct fatty acids for anti-Borrelia activity, 13Z,16Z-docosadienoic acid demonstrated the most pronounced bacteriostatic and bactericidal effects among all compounds tested [1]. The study directly compared this compound against other fatty acids including erucic acid (C22:1n-9), petroselinic acid (C18:1n-12), linoleic acid (C18:2n-6), and α-linolenic acid (C18:3n-3). While the publication reported that 13Z,16Z-docosadienoic acid exhibited the strongest activity, it should be noted that the paper did not provide fully tabulated MIC or MBC numerical values for all 17 fatty acids that would enable precise rank-ordering by potency [1].

Anti-Borrelia Activity
Head-to-head
Ranked first among 17 fatty acids tested; most pronounced bacteriostatic and bactericidal effects reported against Borrelia spp. at ≤0.75 mg/mL. Exact MIC/MBC values not fully tabulated.
Supports anti-infective screening prioritization; data to verify via fully tabulated potency values.
Comparator set includes erucic acid, petroselinic acid, linoleic acid, and α-linolenic acid.
Anti-infective Borrelia burgdorferi Lyme disease Fatty acid screening

Antitumor and Antioxidant Activity vs. DHA in Breast Cancer Cells

A direct comparative study evaluated 13Z,16Z-docosadienoic acid (designated DDA) against docosahexaenoic acid (DHA, C22:6n-3)—the established gold standard for VLCPUFA health-promoting activity—in human breast cancer cell models [1]. DDA exhibited comparable or superior antitumor and antioxidant effects against both SK-BR-3 and MDA-MB-231 human breast cancer cell lines [1].

Antitumor & Antioxidant vs. DHA
Head-to-head
Reported comparable or better antitumor and antioxidant effects relative to DHA in SK-BR-3 and MDA-MB-231 breast cancer cell models. Exact IC50 values not specified in abstract.
Cell-model response context; supports omega-6 vs. omega-3 comparative oncology research.
DHA was the gold-standard omega-3 VLCPUFA comparator.
Oncology Breast cancer Antioxidant VLCPUFA Nutraceutical

COX Inhibitory Activity Among Unsaturated Fatty Acids

In a comprehensive screening of 29 commercially available C8 to C24 saturated and unsaturated fatty acids for cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) inhibitory activities, cis-13,16-docosadienoic acid demonstrated the highest activity among all unsaturated fatty acids tested at 100 μg/mL, alongside cis-8,11,14-eicosatrienoic acid [1].

COX-I/II Inhibition
Head-to-head
Among highest inhibitory activity observed among 29 unsaturated fatty acids tested at 100 μg/mL; ranked top two for COX inhibition alongside cis-8,11,14-eicosatrienoic acid.
Assay-response context; positions as a high-priority scaffold for enzyme-level anti-inflammatory screening.
Data from in vitro COX enzyme assay panel (C8–C24 fatty acids).
Inflammation Cyclooxygenase COX inhibition Anti-inflammatory Enzymology

FFAR4/GPR120 Agonism and Ghrelin Suppression

13Z,16Z-Docosadienoic acid functions as a validated agonist of free fatty acid receptor 4 (FFAR4, also known as GPR120), a G protein-coupled receptor implicated in metabolic regulation, anti-inflammatory signaling, and gut peptide release [1]. Functional validation demonstrates that this compound strongly inhibits ghrelin secretion in isolated mouse gastric cells [1]. This receptor engagement differentiates 13Z,16Z-docosadienoic acid from fatty acids that preferentially activate other FFAR isoforms (e.g., FFAR1/GPR40) or that lack FFAR4 agonist activity altogether .

FFAR4/GPR120 Agonism
Class-level
Confirmed FFAR4 agonist; reported strong inhibition of ghrelin secretion in isolated mouse gastric cells. Concentration-dependent effects published; exact EC50 not specified in vendor datasheets.
Pathway-response context; supports metabolic GPCR signaling and ghrelin regulation studies.
Endogenous comparator ligands include α-linolenic acid, DHA, and EPA.
GPCR FFAR4 GPR120 Metabolic signaling Ghrelin Appetite regulation

Validated Research Applications for 13Z,16Z-Docosadienoic Acid


Anti-Borrelia Drug Discovery & Lyme Disease Research

Based on its demonstrated superiority among 17 fatty acids in anti-Borrelia screening, 13Z,16Z-docosadienoic acid is the preferred fatty acid starting material for structure-activity relationship (SAR) studies targeting Borrelia burgdorferi and related spirochetes [1]. Research programs investigating non-antibiotic anti-Borrelia agents, biofilm-disrupting compounds, or adjunctive Lyme disease therapies should prioritize this compound over less active fatty acid analogs to maximize hit identification efficiency.

VLCPUFA Oncology & Antioxidant Mechanism Studies

For nutraceutical and oncology research programs requiring a structurally distinct VLCPUFA comparator to DHA, 13Z,16Z-docosadienoic acid provides a validated omega-6 alternative with confirmed antitumor and antioxidant activity in breast cancer models [2]. Its comparable-to-superior performance against the DHA benchmark in SK-BR-3 and MDA-MB-231 cells supports its use in head-to-head mechanistic studies examining chain length, unsaturation degree, and omega-series effects on cancer cell proliferation and oxidative stress pathways.

COX Inhibition Screening & Anti-Inflammatory Lead ID

Given its top-tier COX-I and COX-II inhibitory activity among 29 fatty acids screened, this compound should be prioritized as a positive control or lead scaffold in fatty acid-based anti-inflammatory screening cascades [3]. Its validated enzyme-level activity provides a quantifiable benchmark for evaluating novel fatty acid derivatives, synthetic analogs, or natural product extracts in prostaglandin synthesis inhibition assays.

FFAR4/GPR120 Signaling & Metabolic Regulation Research

13Z,16Z-Docosadienoic acid serves as a structurally defined endogenous FFAR4/GPR120 agonist with documented functional activity in ghrelin suppression [4]. Metabolic disease researchers studying GPR120-mediated insulin sensitization, anti-inflammatory signaling, or gut hormone regulation can employ this compound as a tool ligand distinct from the more extensively studied omega-3 FFAR4 agonists (α-linolenic acid, EPA, DHA), enabling comparative pharmacology and biased signaling investigations.

Application
Selection Property
Validation Focus
Anti-Borrelia screening studies
Reported rank among fatty acid panels
MIC/MBC endpoint verification against Borrelia spp.
Breast cancer cell-model research
Omega-6 VLCPUFA comparator to DHA
Antitumor and antioxidant endpoint profiling
COX inhibition enzyme assays
Top-tier inhibitory activity context
Benchmark performance against fatty acid libraries
Metabolic GPCR signaling research
FFAR4/GPR120 agonist identity
Ghrelin secretion and gut hormone response context

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36 linked technical documents
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